molecular formula C19H21N3O2S B10865237 N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide

N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide

Cat. No.: B10865237
M. Wt: 355.5 g/mol
InChI Key: JAPJUOPZZFWJCR-UHFFFAOYSA-N
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Description

N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a benzamide moiety linked through a carbonothioyl group. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyaniline with ethylene glycol to form 2-methoxyphenylpiperazine.

    Thioamide Formation: The piperazine intermediate is then reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the corresponding dithiocarbamate.

    Coupling with Benzoyl Chloride: The final step involves the coupling of the dithiocarbamate with benzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonothioyl group can be reduced to a carbonyl group.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-{[4-(2-hydroxyphenyl)piperazin-1-yl]carbonothioyl}benzamide.

    Reduction: Formation of N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential as an acetylcholinesterase inhibitor, which could have implications in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Medicine

In medicine, this compound has shown promise as a neuroprotective agent. Studies have indicated its potential to ameliorate neurotoxic effects induced by various agents .

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide involves its interaction with specific molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function and memory. Additionally, it may interact with other molecular pathways involved in oxidative stress and inflammation, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(2-hydroxyphenyl)piperazin-1-yl]carbonothioyl}benzamide
  • N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}benzamide
  • N-{[4-(2-chlorophenyl)piperazin-1-yl]carbonothioyl}benzamide

Uniqueness

N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. This structural feature may enhance its ability to cross the blood-brain barrier and interact with central nervous system targets more effectively compared to its analogs.

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide

InChI

InChI=1S/C19H21N3O2S/c1-24-17-10-6-5-9-16(17)21-11-13-22(14-12-21)19(25)20-18(23)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,23,25)

InChI Key

JAPJUOPZZFWJCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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